molecular formula C12H12N2O B13275590 2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde

2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13275590
M. Wt: 200.24 g/mol
InChI Key: WOSKYUAFCZJMBV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with cyclopropyl ketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-A]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted imidazo[1,2-A]pyridine derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

  • 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde
  • 6-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde
  • 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide

These compounds share the imidazo[1,2-A]pyridine core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-cyclopropyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-8-2-5-11-13-12(9-3-4-9)10(7-15)14(11)6-8/h2,5-7,9H,3-4H2,1H3

InChI Key

WOSKYUAFCZJMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3CC3)C=C1

Origin of Product

United States

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